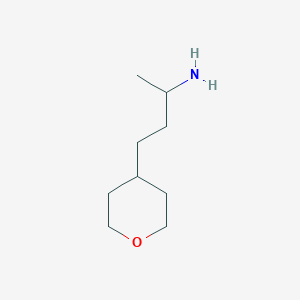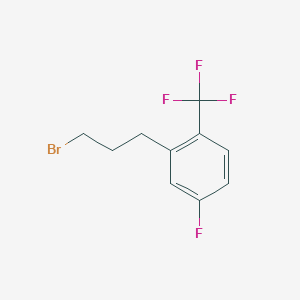
3-(2-Phenylpropan-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylpropan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylpropan-2-yl)piperidine typically involves the alkylation of piperidine with a suitable phenylpropan-2-yl halide. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the phenylpropan-2-yl group onto the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives using metal catalysts like cobalt, ruthenium, or nickel. These methods are scalable and can produce high yields of the desired piperidine derivatives .
化学反应分析
Types of Reactions
3-(2-Phenylpropan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
科学研究应用
3-(2-Phenylpropan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
作用机制
The mechanism of action of 3-(2-Phenylpropan-2-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its effects are mediated through binding to target proteins, altering their activity and leading to physiological responses .
相似化合物的比较
Similar Compounds
1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.
1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
3-(2-Phenylpropan-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
3-(2-phenylpropan-2-yl)piperidine |
InChI |
InChI=1S/C14H21N/c1-14(2,12-7-4-3-5-8-12)13-9-6-10-15-11-13/h3-5,7-8,13,15H,6,9-11H2,1-2H3 |
InChI 键 |
XHHXLAVLQJDFPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCCNC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)





![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)





